molecular formula C10H6ClN5 B11878155 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650638-07-6

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Katalognummer: B11878155
CAS-Nummer: 650638-07-6
Molekulargewicht: 231.64 g/mol
InChI-Schlüssel: UZZXPEHPJSVCQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by a pyrazolo[3,4-D]pyrimidine core with a chlorine atom at the 4-position and a pyridin-4-yl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrazolo[3,4-D]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrazolo[3,4-D]pyrimidin-4-ol.

    Chlorination: Finally, the 7H-pyrazolo[3,4-D]pyrimidin-4-ol is chlorinated to obtain this compound

Industrial Production Methods

Industrial production methods often involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted derivative, while Suzuki coupling would introduce various aryl or alkyl groups .

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential in anticancer therapy make it particularly valuable in medicinal chemistry .

Eigenschaften

CAS-Nummer

650638-07-6

Molekularformel

C10H6ClN5

Molekulargewicht

231.64 g/mol

IUPAC-Name

4-chloro-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-1-3-12-4-2-7/h1-6H

InChI-Schlüssel

UZZXPEHPJSVCQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.